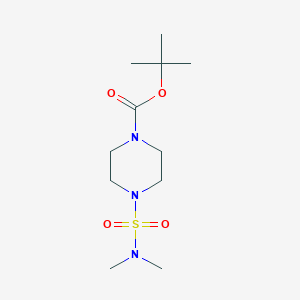
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid is a chemical compound with the molecular formula C4H11N3O·C2HF3O2. It is a nitrosoamine derivative, which is a class of compounds known for their diverse applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid typically involves the reaction of ethylamine with nitrous acid, followed by the addition of trifluoroacetic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and pH is common to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amines .
Applications De Recherche Scientifique
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. It may act by modifying proteins, nucleic acids, or other biomolecules, leading to changes in cellular functions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid: Similar in structure but with a methyl group instead of an ethyl group.
(2-Aminoethyl)(ethyl)nitrosoamine: Lacks the trifluoroacetic acid component.
Uniqueness
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid is unique due to the presence of both the nitrosoamine and trifluoroacetic acid components, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C6H12F3N3O3 |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N-ethylnitrous amide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H11N3O.C2HF3O2/c1-2-7(6-8)4-3-5;3-2(4,5)1(6)7/h2-5H2,1H3;(H,6,7) |
Clé InChI |
JFGSDUNMNUCNJL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN)N=O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)

![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)






![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)

